tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a methyl group at the 3-position. The compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-3-methylpyridin-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a de-brominated product.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-brominated pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, the compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as a stabilizer and additive.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
Comparison:
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate features a pyrimidine ring instead of a pyridine ring, altering its electronic properties and potential applications.
The uniqueness of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-3-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFVIRYXHAMNRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720953 |
Source
|
Record name | tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748812-61-5 |
Source
|
Record name | tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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